1-Methyl-N-(piperidin-4-ylmethyl)cyclohexan-1-aminehydrochloride
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Overview
Description
1-Methyl-N-(piperidin-4-ylmethyl)cyclohexan-1-aminehydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds with piperidine moieties are significant in the pharmaceutical industry due to their wide range of biological activities .
Preparation Methods
The synthesis of 1-Methyl-N-(piperidin-4-ylmethyl)cyclohexan-1-aminehydrochloride typically involves the following steps:
Reductive Amination: This method involves the condensation of an amine with an aldehyde or ketone, followed by the reduction of the imine group formed.
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Methyl-N-(piperidin-4-ylmethyl)cyclohexan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-N-(piperidin-4-ylmethyl)cyclohexan-1-aminehydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-N-(piperidin-4-ylmethyl)cyclohexan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-Methyl-N-(piperidin-4-ylmethyl)cyclohexan-1-aminehydrochloride can be compared with other piperidine derivatives, such as:
1-(1-methyl-piperidin-4-yl-methyl)-piperazine: This compound has a similar piperidine structure but differs in its additional piperazine ring.
Piperidine: The parent compound, which serves as a fundamental building block for various derivatives.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C13H27ClN2 |
---|---|
Molecular Weight |
246.82 g/mol |
IUPAC Name |
1-methyl-N-(piperidin-4-ylmethyl)cyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H26N2.ClH/c1-13(7-3-2-4-8-13)15-11-12-5-9-14-10-6-12;/h12,14-15H,2-11H2,1H3;1H |
InChI Key |
GDCAWZJLHIELJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1)NCC2CCNCC2.Cl |
Origin of Product |
United States |
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